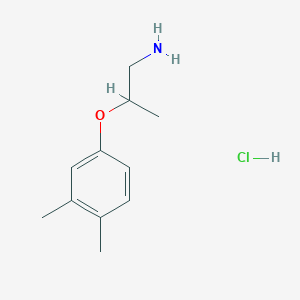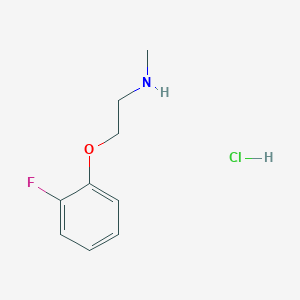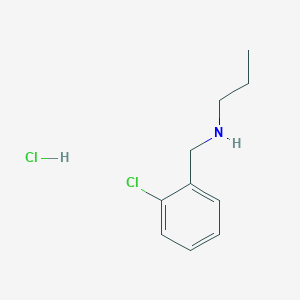![molecular formula C11H20N2O2 B3078407 Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate CAS No. 1050890-47-5](/img/structure/B3078407.png)
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate
Overview
Description
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate, with the chemical formula C₁₁H₂₀N₂O₂, is a white to yellow solid compound. It has a molecular weight of 212.29 g/mol. The IUPAC name for this compound is tert-butyl 4-aminobicyclo[2.1.1]hex-1-ylcarbamate. Its InChI code is 1S/C11H20N2O2/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11/h4-7,12H2,1-3H3,(H,13,14) .
Safety and Hazards
Scientific Research Applications
Synthetic Methods and Chemical Properties
- Studies on the synthesis of phenolic antioxidants, including the use of tert-butyl groups in synthetic procedures, suggest that compounds with tert-butyl groups, like Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate, could have potential applications in enhancing the oxidative stability of various commercial and industrial products (Liu & Mabury, 2020).
Environmental Studies
- Research on methyl tert-butyl ether (MTBE) decomposition highlights the environmental relevance of tert-butyl compounds, suggesting potential environmental applications or considerations for similar compounds in reducing pollution or in bioremediation efforts (Hsieh et al., 2011).
Biodegradation and Environmental Fate
- Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater could inform the environmental behavior of tert-butyl-containing compounds, potentially guiding the safe use and disposal of this compound (Thornton et al., 2020).
Potential Applications
- The use of tert-butanesulfinamide in the synthesis of N-heterocycles indicates the utility of tert-butyl derivatives in synthesizing complex organic molecules, possibly including the synthesis or modification of biologically active compounds (Philip et al., 2020).
Pollution and Environmental Impact
- Research into the environmental impact and pollution of tert-octylphenol and its analogs, which share functional groups with tert-butyl compounds, could provide insights into the ecological and health impacts of related compounds, guiding their responsible use and management (Olaniyan et al., 2020).
properties
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11/h4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNXJCJQIVVPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078325.png)
![N-[3-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078329.png)


![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B3078366.png)
![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride](/img/structure/B3078375.png)
![Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3078387.png)
![4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid](/img/structure/B3078390.png)

![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078402.png)



amine hydrochloride](/img/structure/B3078438.png)